4-Chloro-3-nitro-8-(trifluoromethoxy)quinoline

Descripción

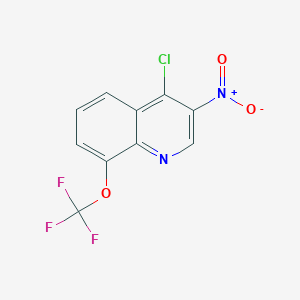

Chemical Structure and Properties 4-Chloro-3-nitro-8-(trifluoromethoxy)quinoline (CAS: 1981588-19-5) is a fluorinated quinoline derivative with the molecular formula C₁₀H₄ClF₃N₂O₃ and a molecular weight of 292.60 . Its structure features a quinoline core substituted with:

- A chlorine atom at position 4,

- A nitro group (-NO₂) at position 3,

- A trifluoromethoxy group (-OCF₃) at position 6.

This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing antimalarial and antimicrobial agents . Its trifluoromethoxy group enhances metabolic stability and lipophilicity, while the nitro group serves as a reactive site for further functionalization .

Propiedades

IUPAC Name |

4-chloro-3-nitro-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3N2O3/c11-8-5-2-1-3-7(19-10(12,13)14)9(5)15-4-6(8)16(17)18/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONOMYDYILYDKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1981588-19-5 | |

| Record name | 4-chloro-3-nitro-8-(trifluoromethoxy)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 4-Chloro-3-nitro-8-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method is the nitration of 4-chloro-8-(trifluoromethoxy)quinoline using nitric acid and sulfuric acid as nitrating agents . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production . These methods aim to improve the efficiency and safety of the synthesis process.

Análisis De Reacciones Químicas

4-Chloro-3-nitro-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Anticancer Activity

Research indicates that quinoline derivatives, including 4-chloro-3-nitro-8-(trifluoromethoxy)quinoline, exhibit promising anticancer properties. A study focused on novel 3-nitroquinolines demonstrated their ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in certain cancers, including breast cancer. The synthesized compounds showed significant antiproliferative effects against human epidermoid carcinoma and breast cancer cell lines (A431 and MDA-MB-468) with IC50 values in the micromolar to nanomolar range .

Structure–Activity Relationship

The introduction of specific substituents, such as nitro groups at the 3-position of the quinoline core, has been shown to enhance the biological activity of these compounds. A structure-activity relationship analysis indicated that variations in the substituents could lead to differential cytotoxic effects on cancer versus non-cancer cells, highlighting the potential for selective targeting .

Synthesis and Derivatives

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include chlorination and cyclization reactions. For instance, one method involves condensing o-trifluoromethyl-aniline with ethyl ethoxymethylene malonate, followed by cyclization and saponification steps to yield the desired quinoline derivative .

Derivatives and Their Applications

Various derivatives of this compound have been explored for enhanced pharmacological effects. For example, modifications at the 7th position with chlorine or trifluoromethyl groups have been linked to improved anticancer activity. These derivatives are being investigated for their potential as selective anticancer agents with reduced toxicity toward normal cells .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-nitro-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects . The chloro and trifluoromethoxy groups may also contribute to its activity by influencing its binding affinity to target molecules.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations in the Quinoline Core

Positional Isomers

- 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline (CAS: 1990217-38-3): This isomer differs only in the position of the trifluoromethoxy group (position 6 vs. 8).

- 4-Chloro-8-(trifluoromethoxy)quinoline (CAS: 40516-42-5): Lacking the nitro group at position 3, this compound exhibits reduced reactivity but greater stability. It serves as a precursor for synthesizing aminoquinolines via nitro reduction .

Functional Group Replacements

- 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (CAS: 1232149-36-8): Replacing the trifluoromethoxy (-OCF₃) group with trifluoromethyl (-CF₃) increases hydrophobicity but reduces hydrogen-bonding capacity. This substitution alters pharmacokinetic properties, such as plasma protein binding .

- Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate: This derivative replaces the nitro and chloro groups with an ethyl ester and ketone. The absence of electron-withdrawing groups (e.g., -NO₂) reduces electrophilicity, making it less reactive in nucleophilic substitution reactions .

Key Observations :

- The nitro group in 4-Chloro-3-nitro-8-(trifluoromethoxy)quinoline facilitates reduction to amines, enabling the synthesis of bioactive derivatives like N⁴-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine .

- Trifluoromethoxy-substituted quinolines exhibit superior metabolic stability compared to trifluoromethyl analogues due to reduced oxidative degradation .

Physicochemical Properties

| Property | This compound | 4-Chloro-8-(trifluoromethoxy)quinoline | 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline |

|---|---|---|---|

| Molecular Weight | 292.60 | 247.61 | 286.60 |

| LogP (Predicted) | 3.2 | 2.8 | 3.5 |

| Hydrogen Bond Acceptors | 6 | 4 | 5 |

| Key Functional Groups | Cl, NO₂, OCF₃ | Cl, OCF₃ | Cl, NO₂, CF₃ |

Notes:

Actividad Biológica

4-Chloro-3-nitro-8-(trifluoromethoxy)quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of chlorine, nitro, and trifluoromethoxy groups enhances its chemical reactivity and biological potential. The general structure can be represented as follows:

Antimicrobial Activity

1. Antibacterial Properties

Recent studies have demonstrated that quinoline derivatives exhibit considerable antibacterial activity against a range of pathogens. For instance, the compound has shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | S. aureus |

| Ciprofloxacin | 4 | S. aureus |

| HD6 | 2 | P. aeruginosa |

These results indicate that this compound may serve as a promising lead compound for developing new antibacterial agents, particularly against multidrug-resistant strains .

2. Antiparasitic Activity

The compound has also been evaluated for its antimalarial properties. Studies suggest that it interacts effectively with the dihydroorotate dehydrogenase enzyme in Plasmodium falciparum, which is crucial for pyrimidine biosynthesis in malaria parasites.

| Strain | IC50 (μg/mL) | Reference Drug (Chloroquine) IC50 (μg/mL) |

|---|---|---|

| P. falciparum 3D7 (sensitive) | 0.16 | 0.06 |

| P. falciparum FCR-3 (resistant) | 0.55 | 0.12 |

The IC50 values indicate that the compound is more effective against the chloroquine-resistant strain than many existing antimalarial drugs, suggesting its potential as an alternative treatment option .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Oxidative Stress Induction : The compound may induce oxidative stress in bacterial and parasitic cells, leading to cell death.

- Membrane Disruption : It appears to disrupt cellular membranes, which is critical for both bacterial and parasitic survival.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers evaluated the antibacterial efficacy of several quinoline derivatives, including this compound, against clinical isolates of S. aureus. The study found that this compound exhibited significant activity with low toxicity levels, making it a candidate for further development .

Case Study 2: Antimalarial Activity

A study focusing on the antimalarial activity of various quinoline derivatives highlighted the effectiveness of this compound against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The findings suggested that structural modifications could enhance its efficacy further .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.